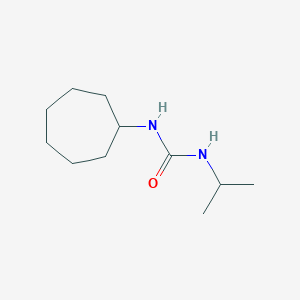
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone, also known as HMPM, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It was first synthesized in 2012 and has gained popularity in the research community due to its potential therapeutic properties.
科学研究应用
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has been found to have potential therapeutic properties in the treatment of various neurological disorders such as depression, anxiety, and addiction. It acts as a dopamine and norepinephrine reuptake inhibitor, which enhances the activity of these neurotransmitters in the brain. This results in an increase in mood, motivation, and cognitive function. (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has also been found to have analgesic properties, making it a potential alternative to traditional painkillers.
作用机制
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters, which enhances their activity. Dopamine is responsible for regulating mood, motivation, and reward, while norepinephrine is responsible for regulating attention and arousal. By enhancing the activity of these neurotransmitters, (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone can improve mood, motivation, and cognitive function.
Biochemical and Physiological Effects:
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has been found to increase the levels of dopamine and norepinephrine in the brain, leading to an increase in mood, motivation, and cognitive function. It has also been found to have analgesic properties, making it a potential alternative to traditional painkillers. However, (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has been found to have potential cardiovascular and neurotoxic effects, making it important to conduct further research to fully understand its effects on the body.
实验室实验的优点和局限性
One of the main advantages of using (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone in lab experiments is its cost-effectiveness and ease of synthesis. It has also been found to have potential therapeutic properties, making it a promising candidate for further research. However, (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has been found to have potential cardiovascular and neurotoxic effects, which can limit its use in certain experiments. It is important to conduct further research to fully understand the advantages and limitations of using (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone in lab experiments.
未来方向
There are several future directions for research on (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone. One area of research is to fully understand its mechanism of action and how it affects the brain and body. Another area of research is to explore its potential therapeutic properties in the treatment of neurological disorders such as depression, anxiety, and addiction. Additionally, further research is needed to fully understand the potential cardiovascular and neurotoxic effects of (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone. Overall, (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has promising potential as a novel psychoactive substance, and further research is needed to fully understand its properties and potential applications.
合成方法
The synthesis of (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone involves the reaction of 2-hydroxy-5-methylbenzaldehyde with 4-methylpiperidine in the presence of a reducing agent. The product is then purified through recrystallization to obtain (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone in its pure form. The synthesis of (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone is relatively simple and can be accomplished in a few steps, making it a cost-effective option for research purposes.
属性
IUPAC Name |
(2-hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-7-15(8-6-10)14(17)12-9-11(2)3-4-13(12)16/h3-4,9-10,16H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMHXUGMXLCLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)
![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)
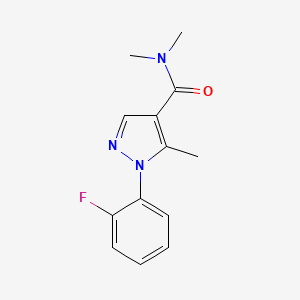
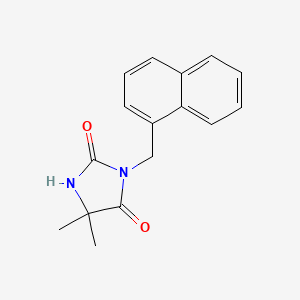
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)
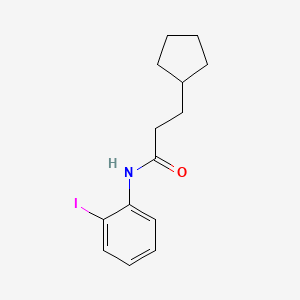
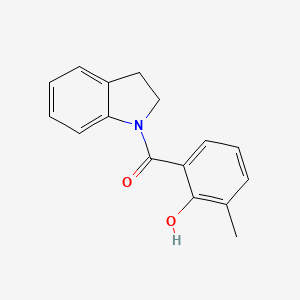


![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)
